molecular formula C12H17NO2 B1613593 3-(3-Methoxyphenoxy)Piperidine CAS No. 902837-25-6

3-(3-Methoxyphenoxy)Piperidine

Cat. No.: B1613593
CAS No.: 902837-25-6
M. Wt: 207.27 g/mol
InChI Key: WOXIEWHYYNLTGH-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenoxy)Piperidine is an organic compound with the molecular formula C12H17NO2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a methoxyphenoxy group attached to the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

3-(3-Methoxyphenoxy)Piperidine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 monooxygenases, which are crucial for the metabolism of many compounds . The nature of these interactions involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can result in the modulation of metabolic pathways and the alteration of metabolite levels within the cell.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of signaling pathways involved in cell proliferation and apoptosis . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolic processes and stress responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to specific sites on enzymes and proteins, leading to conformational changes that affect their activity . For example, its interaction with cytochrome P450 enzymes can result in the inhibition of their catalytic activity, thereby affecting the metabolism of other compounds. Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity, leading to changes in the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation and apoptosis rates. These effects are likely due to the compound’s ability to modulate signaling pathways and gene expression over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate metabolic pathways without causing significant adverse effects . At higher doses, this compound can cause toxic effects, including liver and kidney damage, due to its interaction with cytochrome P450 enzymes and the subsequent production of reactive metabolites. Threshold effects have been observed, where the compound’s effects become more pronounced at specific dosage levels, indicating a dose-dependent response.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. The compound can also interact with other enzymes, such as glutamine synthetase, which plays a role in the initial steps of its metabolic degradation . These interactions can affect metabolic flux and alter the levels of metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . This compound can be transported across cell membranes by passive diffusion and active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, which can affect its localization and accumulation within specific cellular compartments. These interactions can influence the compound’s activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, mitochondria, and endoplasmic reticulum . The localization is often directed by targeting signals and post-translational modifications that guide the compound to its site of action. For example, the presence of specific amino acid sequences can direct this compound to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyphenoxy)Piperidine typically involves the reaction of 3-methoxyphenol with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where 3-methoxyphenol reacts with piperidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methoxyphenoxy)Piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce alcohol derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-(3-Methoxyphenoxy)Piperidine is utilized in several scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Comparison with Similar Compounds

    Piperidine: A basic six-membered heterocyclic amine.

    3-Methoxypiperidine: A derivative with a methoxy group attached to the piperidine ring.

    3-Phenoxypiperidine: A derivative with a phenoxy group attached to the piperidine ring.

Uniqueness: 3-(3-Methoxyphenoxy)Piperidine is unique due to the presence of both methoxy and phenoxy groups, which confer distinct chemical properties and biological activities. This dual functionality makes it a versatile compound in various research applications, distinguishing it from other piperidine derivatives .

Properties

IUPAC Name

3-(3-methoxyphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-14-10-4-2-5-11(8-10)15-12-6-3-7-13-9-12/h2,4-5,8,12-13H,3,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXIEWHYYNLTGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30639903
Record name 3-(3-Methoxyphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30639903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902837-25-6
Record name 3-(3-Methoxyphenoxy)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902837-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Methoxyphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30639903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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